(E)-3-(2-Chlorostyryl)-4H-chromen-4-one
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Overview
Description
(E)-3-(2-Chlorostyryl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chlorostyryl group attached to the chromen-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Chlorostyryl)-4H-chromen-4-one typically involves the condensation of 2-chlorobenzaldehyde with 4-hydroxycoumarin under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
2-chlorobenzaldehyde+4-hydroxycoumarinBase, Heatthis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-Chlorostyryl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The chlorostyryl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can react with the chlorostyryl group under mild conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(2-Chlorostyryl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2-Bromostyryl)-4H-chromen-4-one: Similar structure with a bromine atom instead of chlorine.
(E)-3-(2-Fluorostyryl)-4H-chromen-4-one: Similar structure with a fluorine atom instead of chlorine.
(E)-3-(2-Methylstyryl)-4H-chromen-4-one: Similar structure with a methyl group instead of chlorine.
Uniqueness
(E)-3-(2-Chlorostyryl)-4H-chromen-4-one is unique due to the presence of the chlorostyryl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H11ClO2 |
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Molecular Weight |
282.7 g/mol |
IUPAC Name |
3-[(E)-2-(2-chlorophenyl)ethenyl]chromen-4-one |
InChI |
InChI=1S/C17H11ClO2/c18-15-7-3-1-5-12(15)9-10-13-11-20-16-8-4-2-6-14(16)17(13)19/h1-11H/b10-9+ |
InChI Key |
QZPFXOBJCLGKMB-MDZDMXLPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=COC3=CC=CC=C3C2=O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=COC3=CC=CC=C3C2=O)Cl |
Origin of Product |
United States |
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